molecular formula C8H6ClF3O B3153227 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene CAS No. 75462-60-1

2-Chloro-4-methyl-1-(trifluoromethoxy)benzene

Cat. No. B3153227
CAS RN: 75462-60-1
M. Wt: 210.58 g/mol
InChI Key: ZLALBYGRUCKRIQ-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-1-(trifluoromethoxy)benzene is an aryl trifluoromethyl ether . It has a molecular weight of 210.58 .


Synthesis Analysis

The synthesis of 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene involves several steps. One method involves the preparation of (Trifluoromethoxy)benzene from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene.


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene can be represented by the formula C8H6ClF3O . The 3D structure can be viewed using specific software .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene are complex. One reaction involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which makes the nucleophilic substitution by a fluoride possible .

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives demonstrate significant importance across a wide range of scientific disciplines due to their simple structure and detailed understanding of their supramolecular self-assembly behavior. This versatility supports applications in nanotechnology, polymer processing, and biomedical fields, highlighting the adaptability of benzene-based compounds in creating one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding and their use in multivalent applications in the biomedical field (Cantekin, de Greef, & Palmans, 2012).

Antimicrobial and Antioxidant Properties

The antimicrobial activity of p-Cymene, a monoterpene that is a major constituent of plant extracts used in traditional medicines, reflects the potential of benzene derivatives in developing new substances with antimicrobial properties. This area of research is particularly relevant due to the global challenge of antimicrobial resistance and the need for novel antimicrobial agents (Marchese et al., 2017).

Environmental and Green Chemistry

Research on the oxidative methylation of aromatics over zeolite catalysts using methane highlights the role of benzene derivatives in green chemistry applications. The catalytic methylation of aromatics presents a new route for converting methane to more valuable higher hydrocarbons, demonstrating the environmental and sustainable chemistry potential of benzene-based reactions (Adebajo, 2007).

Environmental Toxicity and Degradation

The occurrence and toxicity of triclosan, a chlorinated aromatic compound, in the environment have been extensively reviewed, underlining the environmental risk and degradation pathways of chlorinated benzene derivatives. This research is crucial for understanding the persistence, bioaccumulation, and potential for forming more toxic degradation products of aromatic compounds in the environment (Bedoux et al., 2012).

Alzheimer's Disease Research

Amyloid imaging in Alzheimer's disease research, involving benzene derivatives as imaging ligands, illustrates the medical and diagnostic application of benzene-based compounds. Such studies contribute to the early detection and understanding of Alzheimer's disease, showcasing the biomedical significance of these compounds (Nordberg, 2007).

properties

IUPAC Name

2-chloro-4-methyl-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLALBYGRUCKRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251636
Record name 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methyl-1-(trifluoromethoxy)benzene

CAS RN

75462-60-1
Record name 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75462-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methyl-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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